5-bromo-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a phenylbutenylidene group attached to the carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with (2E,3E)-4-phenylbut-3-en-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized hydrazone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]nicotinohydrazide: Similar structure with a nicotinohydrazide moiety.
5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-indole-2-carbohydrazide: Contains an indole ring instead of a pyridine ring.
Uniqueness
5-bromo-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the bromine atom at the 5th position of the pyridine ring and the phenylbutenylidene group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14BrN3O |
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Molecular Weight |
344.21 g/mol |
IUPAC Name |
5-bromo-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c1-12(7-8-13-5-3-2-4-6-13)19-20-16(21)14-9-15(17)11-18-10-14/h2-11H,1H3,(H,20,21)/b8-7+,19-12+ |
InChI Key |
LPRGRTIITBEZJV-UDRLLYAISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CN=C1)Br)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CN=C1)Br)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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